molecular formula C4H6Cl2O B032796 4-Chlorobutyryl chloride CAS No. 4635-59-0

4-Chlorobutyryl chloride

Cat. No.: B032796
CAS No.: 4635-59-0
M. Wt: 140.99 g/mol
InChI Key: CDIIZULDSLKBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

4-Chlorobutyryl chloride is an aliphatic acyl chloride . It is an extremely reactive acylating agent . Its primary targets are organic compounds with active hydrogen atoms, such as amines and alcohols, where it can act as an acylating agent .

Mode of Action

The compound interacts with its targets through a process known as acylation . In this reaction, this compound, being an acyl chloride, reacts with compounds containing active hydrogen atoms to form corresponding amides or esters . This interaction results in the formation of new covalent bonds, leading to the creation of different organic compounds .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of various organic compounds . For instance, it has been used in the synthesis of a bleach activator, N-[4-(N,N,N)-triethylammoniumchloride-butyryl] caprolactam, also known as TBUCC .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific reactions it undergoes. For example, in the synthesis of TBUCC, a bleach activator, this compound contributes to the formation of a compound that enhances the effectiveness of peroxide bleaching, leading to improved whiteness and water absorbency of treated fabrics .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to hydrolyze in the presence of water , which can affect its stability and reactivity. Additionally, factors such as temperature and pH can influence the rate and extent of its reactions .

Biochemical Analysis

Biochemical Properties

It is known that aliphatic acyl chlorides like 4-Chlorobutyryl chloride are extremely reactive acylating agents . This suggests that this compound could potentially interact with a variety of enzymes, proteins, and other biomolecules through acylation reactions. The nature of these interactions would depend on the specific molecular contexts and could involve the formation of covalent bonds .

Molecular Mechanism

As an acylating agent, it could potentially exert its effects at the molecular level by forming covalent bonds with biomolecules, leading to their modification . This could result in enzyme inhibition or activation, changes in gene expression, and other molecular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Gamma-Butyrolactone and Thionyl Chloride Method: One common method involves reacting gamma-butyrolactone with thionyl chloride in the presence of a catalyst such as boron trichloride in dichloromethane.

    Gamma-Butyrolactone and Bis(Trichloromethyl) Carbonate Method: Another method involves the chlorination of gamma-butyrolactone using bis(trichloromethyl) carbonate in the presence of an organic amine catalyst at temperatures ranging from 50-180°C.

Industrial Production Methods: The industrial production of 4-chlorobutyryl chloride typically follows the gamma-butyrolactone and thionyl chloride method due to its high yield and purity. The process involves the use of large-scale reactors and distillation units to ensure the efficient separation and purification of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Bases: Pyridine, triethylamine.

    Solvents: Dichloromethane, diethyl ether.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • 4-Chlorobutanoic Acid Chloride
  • 4-Chlorobutyric Acid Chloride
  • Gamma-Chlorobutyryl Chloride

Comparison: 4-Chlorobutyryl chloride is unique due to its specific reactivity and the types of products it forms. Compared to other acyl chlorides, it is more reactive due to the presence of the chlorine atom, which increases the electrophilicity of the carbonyl carbon. This makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals where high reactivity is required .

Properties

IUPAC Name

4-chlorobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O/c5-3-1-2-4(6)7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIIZULDSLKBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052114
Record name 4-Chlorobutyryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light gold liquid; [MSDSonline]
Record name 4-Chlorobutyryl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4301
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

173.5 °C
Record name 4-CHLOROBUTYRYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in ethanol
Record name 4-CHLOROBUTYRYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.258
Record name 4-CHLOROBUTYRYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.32 [mmHg], 1.32 mm Hg at 25 °C at 25 °C /Estimated/
Record name 4-Chlorobutyryl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4301
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-CHLOROBUTYRYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

4635-59-0
Record name 4-Chlorobutyryl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4635-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorobutyryl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004635590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoyl chloride, 4-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Chlorobutyryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobutyryl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLOROBUTYRYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3663U0VKRI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-CHLOROBUTYRYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

430 parts of 4-butyrolactone and 47 parts of trimethylbenzylammonium chloride are initially taken in a 1 l stirred reactor which is equipped with a thermometer, inlet tubes for phosgene and hydrogen chloride and 2 low-temperature coolers set at -20° C. and -70° C. respectively. The mixture is heated to 130° C. 560 parts of phosgene and 120 parts of hydrogen chloride are passed in over 5.5 hours. Thereafter, nitrogen is passed in until the reaction mixture no longer contains any phosgene. Working up by distillation gives 620 g of 4-chlorobutyryl chloride and 30.5 g of butyrolactone. The distillation residue of 75 g, which consists of the catalyst and chlorobutyroyloxybutyryl chloride, can be reused for further batches. The yield of 4-chlorobutyryl chloride is 88 mol %, based on butyrolactone used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

In an inert atmosphere, 170 mg of PtO2.xH2O (containing 80% of Pt) and 5 mg of anhydrous SnCl2 are introduced into the glass beaker. 120 cm3 of glacial acetic acid and 29.1 g (0.10 mol) of 4-chlorobutyroylferrocene whose main impurities are 1.4% by weight of ferrocene and 0.88% by weight of 1,1'-di(4-chlorobutyroyl)ferrocene are then poured in. This 4-chlorobutyroylferrocene was obtained in the customary manner by a reaction of the Friedel-Crafts type between ferrocene and 4-chlorobutyryl chloride in CH2Cl2 in the presence of AlCl3 as catalyst, followed by recrystallisation of the crude product obtained from hexane.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
170 mg
Type
catalyst
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mg
Type
reactant
Reaction Step Four
Name
4-chlorobutyroylferrocene
Quantity
29.1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1,1'-di(4-chlorobutyroyl)ferrocene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Customer
Q & A

A: 4-Chlorobutyryl chloride is primarily utilized as a versatile building block or reagent in organic synthesis, particularly for the creation of complex molecules. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone:

  • Spectroscopic Data: While specific spectroscopic data isn't provided in the abstracts, key characterization techniques used include 1H NMR and IR spectroscopy. [, , , , ]

A: this compound is frequently employed in Friedel-Crafts acylation reactions, acting as an acylating agent for aromatic compounds like benzene and indole derivatives. [, , , , , , ]

A: (S)-2-Aminobutanamide hydrochloride reacts with this compound in a crucial step. This reaction undergoes amidation and subsequent cyclization, typically in the presence of a base and potentially a phase-transfer catalyst, to yield Levetiracetam. [, , , , , ]

A: One challenge is the potential formation of diacetylation impurities, which can be difficult to remove and prolong reaction times. []

A: It is a key component in synthesizing intermediates for various pharmaceuticals, including carpronium chloride (a cholinergic drug), hydroxyebastine (an antihistamine metabolite), and vilazodone (an antidepressant). [, , ]

A: Starting from γ-butyrolactone, the synthesis involves a ring-opening reaction followed by chlorination, leading to the formation of this compound. This compound then undergoes esterification and quaternization to yield carpronium chloride. []

A: Yes, it is used in the synthesis of a cationic bleach activator, N-[4-(N,N,N)-triethylammoniumchloride-butyryl] caprolactam, which has potential applications in the textile industry for cotton bleaching. []

ANone: Various catalysts have been explored, including:

  • Lewis Acids: Anhydrous Aluminum Chloride (AlCl3) [, , , , ] and ferric chloride (FeCl3) []
  • Ionic Liquids: 1-Butyl-3-methylimidazolium chloroaluminate ([bmim]Cl/AlCl3) [, ]

A: Yes, employing [bmim]Cl/AlCl3 as a catalyst can offer improved selectivity and yield of the desired 5-cyano-3-(4-chlorobutanoyl) indole, compared to traditional Lewis acid catalysts. [, ]

ANone: Several factors can influence the reaction outcome, including:

  • Catalyst Type: The choice of catalyst (e.g., AlCl3, FeCl3, or ionic liquids) can significantly impact reaction yield and selectivity. [, , ]
  • Reaction Conditions: Optimizing parameters such as temperature, reaction time, and molar ratios of reactants and catalysts is crucial for maximizing yield. [, , , ]
  • Solvent Effects: The choice of solvent can influence the solubility of reactants and products, potentially affecting reaction rates and yields. [, ]

A: While the provided research abstracts do not delve into specific environmental impact assessments, some studies highlight the importance of responsible waste management and exploring alternative synthetic routes that minimize waste generation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.